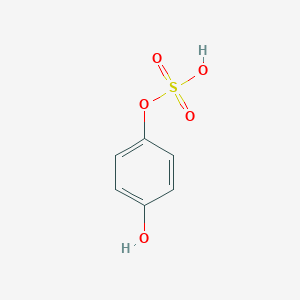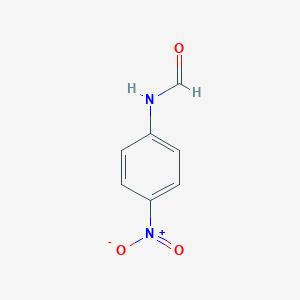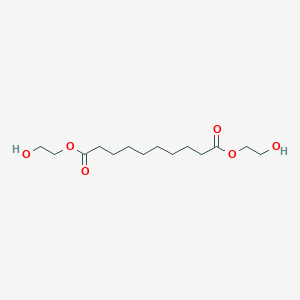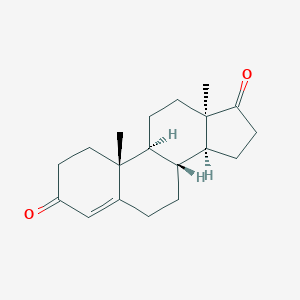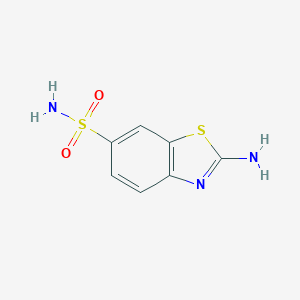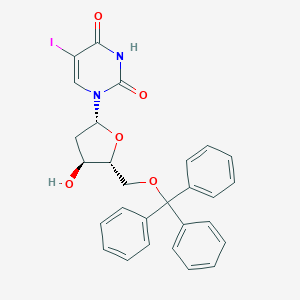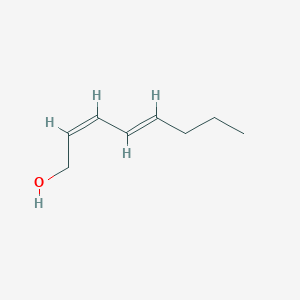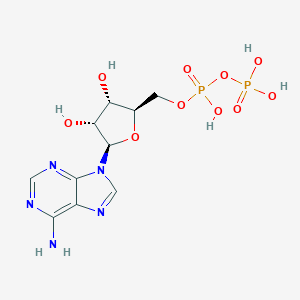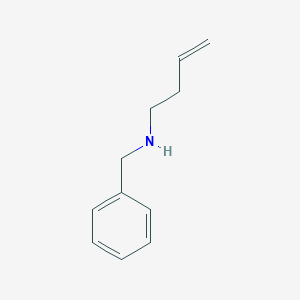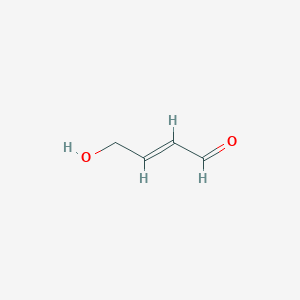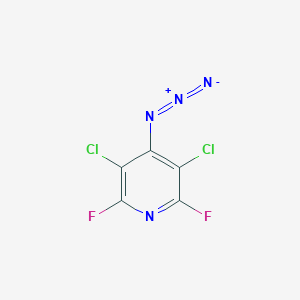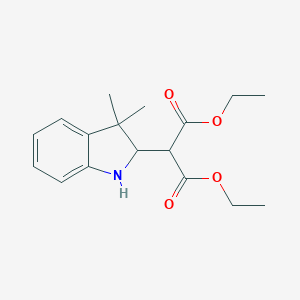
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of indole and malonic acid and is commonly used as a building block in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent dyes for bioimaging applications.
Mecanismo De Acción
The mechanism of action of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is not well understood. However, it has been suggested that it may act as a substrate for enzymes such as malonic acid decarboxylase and indole-3-acetic acid (IAA) oxidase.
Biochemical and Physiological Effects:
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in scientific research. One potential application is in the development of fluorescent probes for bioimaging applications. It could also be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has potential applications in various fields. Its ease of synthesis and unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester involves the condensation of indole with diethyl malonate in the presence of a base catalyst such as sodium ethoxide. The resulting product is a pale yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Propiedades
Número CAS |
18781-64-1 |
|---|---|
Nombre del producto |
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester |
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
diethyl 2-(3,3-dimethyl-1,2-dihydroindol-2-yl)propanedioate |
InChI |
InChI=1S/C17H23NO4/c1-5-21-15(19)13(16(20)22-6-2)14-17(3,4)11-9-7-8-10-12(11)18-14/h7-10,13-14,18H,5-6H2,1-4H3 |
Clave InChI |
IXTVNCDUYYHZIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC |
Sinónimos |
2-(3,3-Dimethylindolin-2-yl)malonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



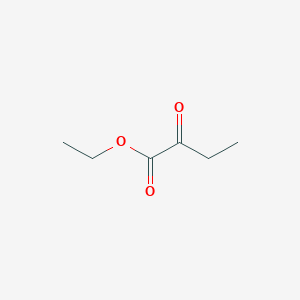
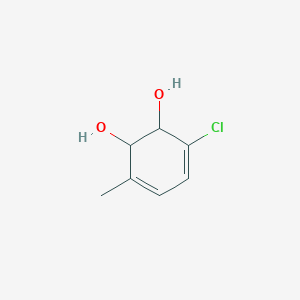
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
